Reduced CYP199A4 Binding Affinity Versus 4-(Imidazol-1-yl)benzoic Acid
4-(1H-1,2,4-Triazol-1-yl)benzoic acid binds to the bacterial cytochrome P450 enzyme CYP199A4 with a 10‑fold lower affinity than its imidazole analog, 4‑(imidazol‑1‑yl)benzoic acid, and induces a smaller red shift in the Soret band, indicating a weaker ligand–heme interaction [1]. This quantitative difference in binding behavior is critical for applications requiring fine‑tuned enzyme inhibition or oxidation studies.
| Evidence Dimension | Binding Affinity to CYP199A4 |
|---|---|
| Target Compound Data | 10‑fold lower affinity (relative value) |
| Comparator Or Baseline | 4-(imidazol-1-yl)benzoic acid (reference affinity = 1×) |
| Quantified Difference | 10‑fold lower binding affinity for the triazole derivative |
| Conditions | In vitro enzyme assay with Rhodopseudomonas palustris CYP199A4; Soret band shift measurement |
Why This Matters
This 10‑fold difference in binding affinity enables precise modulation of CYP199A4 activity, making the triazole compound the preferred choice for mechanistic studies where strong imidazole‑based inhibition is undesirable.
- [1] Podgorski, M. N. et al. To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme. Inorg. Chem. 2022, 61, 236–245. View Source
